Methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate
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Description
Methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.20 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of thieno-imidazole derivatives, characterized by a fused thieno and imidazole ring system. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₇N₃O₃S
- Molecular Weight : 215.22 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding the compound's properties and optimizing yields.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno-imidazole derivatives. This compound has demonstrated significant activity against various bacterial strains, including:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 18 |
Pseudomonas aeruginosa | 12 |
These results indicate that the compound may serve as a potential lead for developing new antibacterial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor activity. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 8.7 |
A549 (lung cancer) | 12.2 |
These findings suggest that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in signaling pathways related to cell growth and survival.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on various thieno-imidazole derivatives indicated that modifications at the carboxylate position enhance antimicrobial activity. This compound was one of the most potent compounds tested.
-
Case Study on Antitumor Activity :
- In a preclinical trial involving human cancer cell lines, this compound exhibited promising results in reducing tumor cell viability compared to standard chemotherapeutic agents.
Properties
CAS No. |
80621-59-6 |
---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
methyl 2-oxo-1,3-dihydrothieno[3,4-d]imidazole-4-carboxylate |
InChI |
InChI=1S/C7H6N2O3S/c1-12-6(10)5-4-3(2-13-5)8-7(11)9-4/h2H,1H3,(H2,8,9,11) |
InChI Key |
KUYMRHYKAZWDKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.